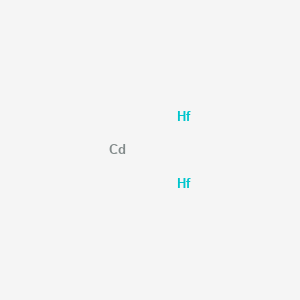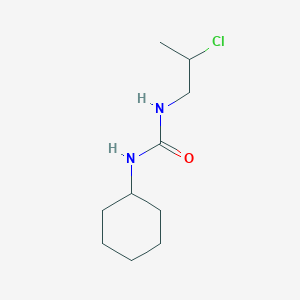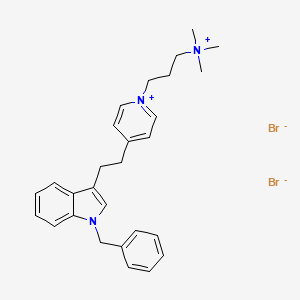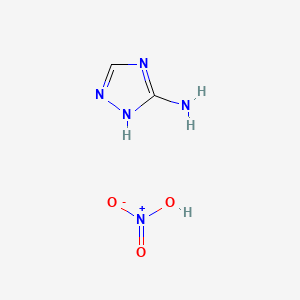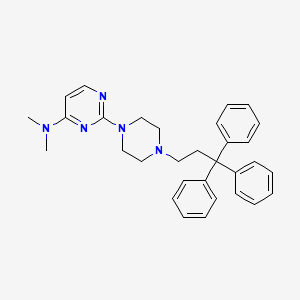![molecular formula C10H14O2 B14715508 1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 10360-53-9](/img/structure/B14715508.png)
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4-Trimethyl-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound with the molecular formula C10H14O2 It is characterized by its unique structure, which includes a bicyclo[321]octane ring system fused with an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be synthesized via several methods. One common approach involves the [4+3] cycloaddition of an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine . Another method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, cost, and availability of reagents.
化学反応の分析
Types of Reactions
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one: This compound is similar in structure but contains a chlorine atom, which can significantly alter its reactivity and applications.
2,6-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different functional groups, leading to different chemical properties and applications.
Uniqueness
1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
特性
CAS番号 |
10360-53-9 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O2/c1-9(2)7(11)6-10(3)5-4-8(9)12-10/h4-5,8H,6H2,1-3H3 |
InChIキー |
MBKRTIZDLPAITE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C=CC(O2)(CC1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


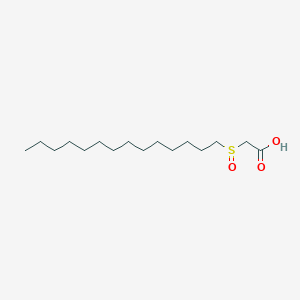


![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)


![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
